molecular formula C19H21NO3 B12865505 Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B12865505
M. Wt: 311.4 g/mol
InChI Key: JOTAMKGZVIGWLY-UHFFFAOYSA-N
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Description

Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a benzyl group and a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate.

    Reduction: Formation of 3-(4-methoxyphenyl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: Another pyrrolidine derivative with similar structural features.

    2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A compound with a pyrrolidine ring and similar biological activities.

Uniqueness

Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-methoxyphenyl group, which can impart distinct biological properties and enhance its potential as a drug candidate. The combination of the benzyl and pyrrolidine moieties also contributes to its versatility in chemical synthesis and medicinal chemistry.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-22-18-9-7-16(8-10-18)17-11-12-20(13-17)19(21)23-14-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3

InChI Key

JOTAMKGZVIGWLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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